4-tert-Butyl-5-methoxy-o-benzoquinone 4-tert-Butyl-5-methoxy-o-benzoquinone
Brand Name: Vulcanchem
CAS No.: 36122-03-9
VCID: VC3833765
InChI: InChI=1S/C11H14O3/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6H,1-4H3
SMILES: CC(C)(C)C1=CC(=O)C(=O)C=C1OC
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

4-tert-Butyl-5-methoxy-o-benzoquinone

CAS No.: 36122-03-9

Cat. No.: VC3833765

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butyl-5-methoxy-o-benzoquinone - 36122-03-9

Specification

CAS No. 36122-03-9
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 4-tert-butyl-5-methoxycyclohexa-3,5-diene-1,2-dione
Standard InChI InChI=1S/C11H14O3/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6H,1-4H3
Standard InChI Key CWFFIAHHCALISQ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=O)C(=O)C=C1OC
Canonical SMILES CC(C)(C)C1=CC(=O)C(=O)C=C1OC

Introduction

Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-tert-butyl-5-methoxycyclohexa-3,5-diene-1,2-dione, reflects its bicyclic structure. Key structural attributes include:

  • Quinone Core: A cyclohexadienedione system with conjugated carbonyl groups at positions 1 and 2.

  • Substituents:

    • A tert-butyl group (-C(CH₃)₃) at position 4, providing steric bulk.

    • A methoxy group (-OCH₃) at position 5, influencing electronic properties.

The SMILES notation, CC(C)(C)C1=CC(=O)C(=O)C=C1OC, and InChI key, CWFFIAHHCALISQ-UHFFFAOYSA-N, facilitate precise structural identification .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
Density1.08 g/cm³
Boiling Point294.98°C (predicted)
Melting PointNot explicitly reported
Refractive Index1.50 (predicted)

Spectroscopic Characterization

  • UV-Vis: Absorptions in the 300–400 nm range, typical of o-quinones .

  • NMR: Distinct signals for tert-butyl protons (δ ~1.3–1.5 ppm) and methoxy groups (δ ~3.8 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 194.23, corroborating the molecular formula .

Synthesis and Reactivity

Oxidation of Catechol Derivatives

The compound is synthesized via oxidation of 4-tert-butyl-5-methoxycatechol. Methods include:

  • Electrochemical Oxidation: Utilizes aqueous sodium acetate as electrolyte, yielding the quinone through a two-electron process .

  • Metal-Catalyzed Oxidation: Manganese(II) complexes grafted on mesoporous silica mimic enzymatic pathways, enabling aerobic oxidation under mild conditions .

Functionalization of o-Quinones

4-tert-Butyl-5-methoxy-o-benzoquinone participates in:

  • Michael Additions: Reacts with nucleophiles (e.g., barbituric acids) to form spiropyrimidine derivatives .

  • Diels-Alder Reactions: Forms 1,4-benzodioxines with acyclic dienes .

Redox Behavior

The quinone/catechol redox couple is pivotal in electron-transfer processes. Cyclic voltammetry reveals a quasi-reversible redox wave (E₁/₂ ≈ +0.2 V vs. Ag/AgCl), indicative of its role in catalytic cycles .

Applications in Catalysis and Synthesis

Biomimetic Catalysis

  • Enzyme Mimicry: Serves as a model for manganese-dependent dioxygenases, catalyzing the oxidation of catechols to quinones under aerobic conditions .

  • Oxidation Catalysts: Facilitates aerobic dehydrogenation of amines to imines, leveraging its redox activity .

Organic Synthesis

  • Heterocycle Formation: Key intermediate in synthesizing spiropyrimidines and benzodioxines .

  • Polymer Chemistry: Acts as a crosslinking agent in redox-responsive polymers .

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